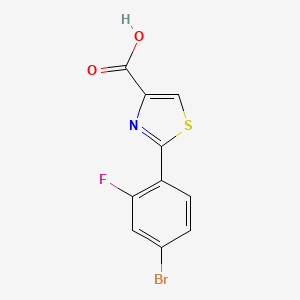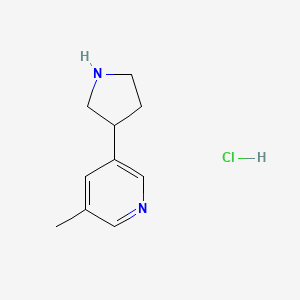
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a pyrrolidin-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the reaction of 3-methylpyridine with a suitable pyrrolidine derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in studying biochemical pathways or as a potential therapeutic agent.
Medicine: It could be explored for its pharmacological properties, such as its potential use in drug discovery and development.
Industry: The compound may find applications in the production of materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride can be compared with other similar compounds, such as:
3-Methylpyridine: Lacks the pyrrolidin-3-yl group.
Pyrrolidine derivatives: May have different substituents on the pyrrolidine ring.
Other pyridine derivatives: May have different positions or types of substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H15ClN2 |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
3-methyl-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-4-10(7-12-5-8)9-2-3-11-6-9;/h4-5,7,9,11H,2-3,6H2,1H3;1H |
Clave InChI |
XXALZLGIICGOSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


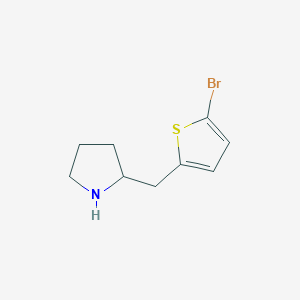
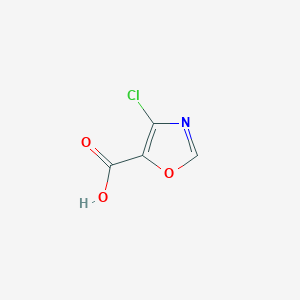
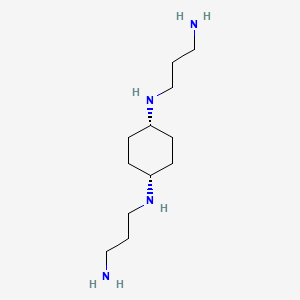
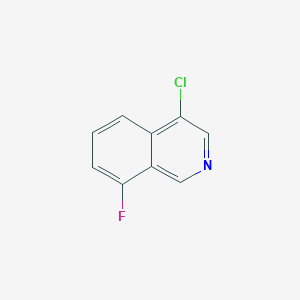

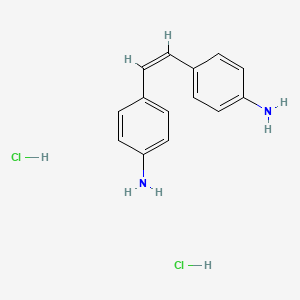
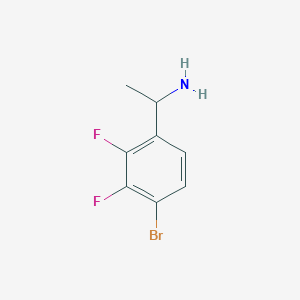
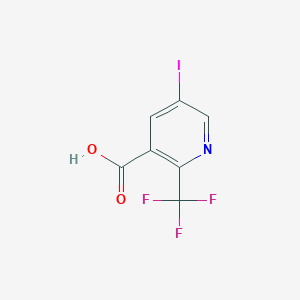
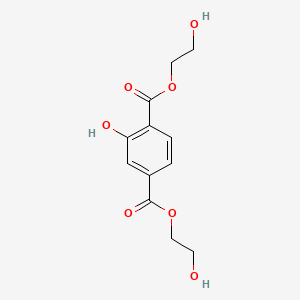
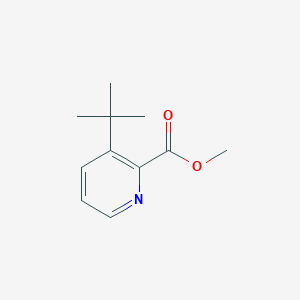
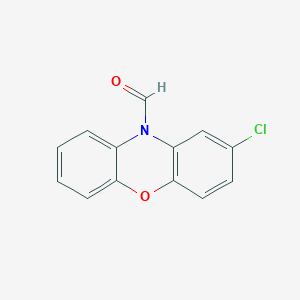
![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
